molecular formula C24H28N4OS B2867311 N-(3,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189931-41-6

N-(3,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2867311
CAS RN: 1189931-41-6
M. Wt: 420.58
InChI Key: KDXPRUAWQFVPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activity

Compounds with triazaspirodecanone structures, akin to the core of the molecule , have been extensively studied for their pharmacological properties. For instance, the synthesis and characterization of substituted 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have led to the discovery of potent ORL1 (orphanin FQ/nociceptin) receptor agonists. These compounds exhibit moderate to good selectivity versus opioid receptors and behave as full agonists in biochemical assays, suggesting their potential application in pain management and neurological research (Röver et al., 2000).

Anticonvulsant Activity

The exploration of N-phenylacetamide derivatives for their anticonvulsant activity underscores the utility of similar compounds in the development of new therapeutic agents. Studies have shown that certain triazole rings lead to superior anticonvulsant activity, indicating that structural modifications in this class of compounds can significantly impact their pharmacological profiles (Tarikogullari et al., 2010).

Cholinesterase Inhibition

Research into N-aryl derivatives of triazole-containing acetamides has demonstrated moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in the pathology of Alzheimer's disease. These findings suggest the potential of structurally similar compounds in the development of treatments for neurodegenerative disorders (Riaz et al., 2020).

Anticancer and Antimicrobial Applications

The synthesis of novel triazole compounds containing the thioamide group has revealed that certain derivatives possess significant antifungal and plant growth-regulating activities. This highlights the versatility of triazole and thioamide-containing compounds in various biological applications, including as potential anticancer or antimicrobial agents (Fa-qian et al., 2005).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-17-9-10-20(15-18(17)2)25-21(29)16-30-23-22(19-7-5-4-6-8-19)26-24(27-23)11-13-28(3)14-12-24/h4-10,15H,11-14,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXPRUAWQFVPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

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